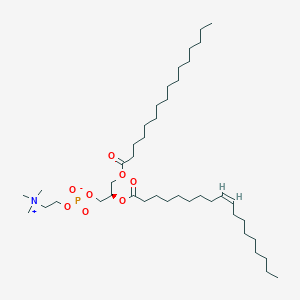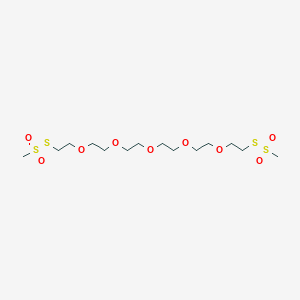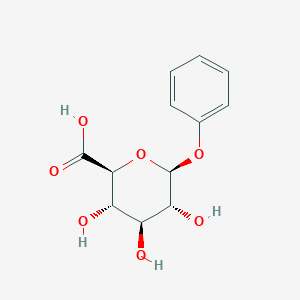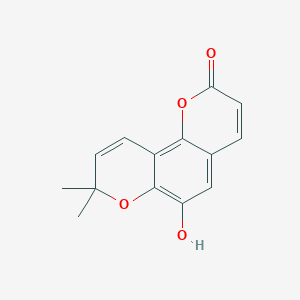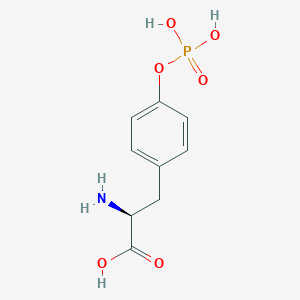
磺基罗丹明甲硫磺酸酯
描述
Sulforhodamine methanethiosulfonate does not have a direct mention in the literature as a standalone substance; however, its components, such as sulforhodamine derivatives and methanethiosulfonate groups, are extensively studied for their applications in chemistry and biology.
Synthesis Analysis
The synthesis of compounds related to sulforhodamine methanethiosulfonate involves complex reactions where the sulfur-sulfur bond's cleavage and formation play a crucial role. For example, kinetic and infrared spectral studies comparing methanethiosulfonate and thiosulfate as substrates have highlighted mechanisms involving sulfur-sulfur bond cleavage, emphasizing the importance of enzymatic complexes in these reactions (Mintel & Westley, 1966).
Molecular Structure Analysis
The gas-phase structure of methyl methanethiosulfonate provides insights into the molecular structure of related compounds, demonstrating the presence of anti and gauche conformers and highlighting the importance of nonbonding and hyperconjugative interactions in stabilizing these conformations. This analysis is critical for understanding the structural preferences and reactivity of sulforhodamine methanethiosulfonate derivatives (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
Nickel(II) dithiocarbamate complexes containing sulforhodamine B have been synthesized and shown to be highly selective for reactions with nitrogen dioxide, illustrating the chemical reactivity and potential application of sulforhodamine methanethiosulfonate derivatives in detecting environmental pollutants (Yan et al., 2013).
Physical Properties Analysis
Sulforhodamine B intercalated layered double hydroxide thin films demonstrate polarized photoluminescence, suggesting that similar sulforhodamine methanethiosulfonate compounds could exhibit unique optical properties useful in material science applications (Yan et al., 2009).
Chemical Properties Analysis
The photooxidation pathway of sulforhodamine B, when exposed to visible light radiation in the presence of TiO2, has been explored to understand the degradation and reaction pathways of sulforhodamine derivatives. This study provides insights into the environmental stability and degradation mechanisms of sulforhodamine methanethiosulfonate compounds (Liu et al., 2000).
科学研究应用
生物硫化氧化: 甲硫醇防止在生物硫化氧化过程中形成硫酸盐,促进高选择性地将硫化氢转化为元素硫。此过程在环境和生物应用中至关重要 (van den Bosch, Fortuny-Picornell, & Janssen, 2009).
癌症研究: 甲硫磺酸酯衍生物是创建直接 STAT3 抑制剂的潜在支架,对 HCT-116 癌细胞表现出中等的抗增殖活性,表明它们在癌症治疗中的效用 (Gabriele et al., 2014).
蛋白质化学: S-甲基甲硫磺酸酯 (MMTS) 可有效捕获蛋白质中的硫醇-二硫键状态,尽管它可能在体外诱导额外的二硫键,这在蛋白质折叠和生物化学研究中很重要 (Karala & Ruddock, 2007).
神经科学: 磺基罗丹明 101 可以以常见浓度诱导小鼠感觉运动皮层的癫痫样活动,影响其在体内星形胶质细胞标记中的使用 (Rasmussen, Nedergaard, & Petersen, 2016).
化学生物学: 已经开发出新的试剂,如 S-4-溴苄基甲硫磺酸酯 (BBMTS),用于检测蛋白质 S-硫化氢化,有助于理解蛋白质中的这种修饰 (Pan & Carroll, 2013).
植物生理学: 使用磺基罗丹明 G 的研究揭示了棉花果实发育中木质部导管的成熟,有助于理解植物发育过程中的质外体水流 (Iersel, Oosterhuis, & Harris, 1994).
环境化学: 含有磺基罗丹明 B 荧光团的二硫代氨基甲酸镍(II)配合物可有效检测二氧化氮,实现目视检测和荧光成像,这在环境监测和细胞研究中很重要 (Yan et al., 2013).
分子成像: 利用这些化合物的分子探针有助于在生物系统中可视化和检测硫化氢和相关的活性硫物种,增强对其生物学作用的理解 (Lin et al., 2015).
未来方向
While specific future directions for Sulforhodamine methanethiosulfonate are not mentioned in the search results, one study suggests that fluorescent reporters like this compound provide data complementary to functional data on channel activation, and enhance our ability to construct models for understanding drug action .
作用机制
Target of Action
Sulforhodamine methanethiosulfonate (SRM) is primarily used for the rapid and selective modification of sulfhydryl groups of enzymes . It covalently binds to the cysteine residue , which is often found in the active sites of enzymes, thereby affecting their function.
Mode of Action
SRM is a fluorescent compound that binds covalently to the cysteine residues of proteins . This binding can cause conformational changes in the protein structure, potentially altering its function. The exact interaction between SRM and its targets can vary depending on the specific protein and the environmental conditions.
属性
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJCGEWZGVLAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404857 | |
| Record name | Sulforhodamine methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulforhodamine methanethiosulfonate | |
CAS RN |
386229-71-6 | |
| Record name | Sulforhodamine methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MTS-rhodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sulforhodamine methanethiosulfonate help researchers understand the P2X7 receptor channel?
A: Sulforhodamine methanethiosulfonate (MTSR) is a large, cysteine-reactive dye (>1 nm) that can be used to probe the open channel of the P2X7 receptor []. Researchers introduced a cysteine mutation (G345C) into the receptor, making it sensitive to MTSR. When applied to open P2X7[G345C] receptors, MTSR enters the channel and binds to the cysteine residue, physically blocking the channel. This blockage manifests as a reduction in both ATP-evoked currents and dye entry []. This finding provides strong evidence that large molecules like MTSR, and potentially other molecules of similar size, can directly pass through the open channel of the P2X7 receptor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




